2-Bromopropane

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 mmiscible with alcohol, benzene, chloroform, etherslightly sol in acetonein water, 3,180 mg/l at 20 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Brominated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

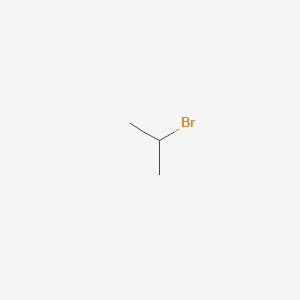

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMYKGVDVNBCFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7030197 | |

| Record name | 2-Bromopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7030197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid; [Hawley], Colorless to slightly yellow flammable liquid. | |

| Record name | Propane, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromopropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3078 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-BROMOPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/824 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

59-60 °C, 138 °F | |

| Record name | 2-BROMOPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BROMOPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/824 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

71.6 °F | |

| Record name | 2-BROMOPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/824 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Miscible with alcohol, benzene, chloroform, ether, SLIGHTLY SOL IN ACETONE, In water, 3,180 mg/L at 20 °C | |

| Record name | 2-BROMOPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.31 at 20 °C/4 °C | |

| Record name | 2-BROMOPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.27 (Air=1) | |

| Record name | 2-BROMOPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

216.0 [mmHg], 216 mm Hg at 25 °C (extrapolated), 31.5 kPa | |

| Record name | 2-Bromopropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3078 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-BROMOPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BROMOPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/824 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Colorless liquid | |

CAS No. |

75-26-3 | |

| Record name | 2-Bromopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7030197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R651XOV97Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-BROMOPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BROMOPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/824 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-89.0 °C, Heat of fusion at melting point = 6.527X10+6 J/kmol, -128 °F | |

| Record name | 2-BROMOPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BROMOPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/824 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

2-Bromopropane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Whitepaper on the Synthesis, Applications, and Safety of a Versatile Alkylating Agent

Abstract

This technical guide provides a comprehensive overview of 2-bromopropane (isopropyl bromide), a key reagent in organic synthesis and pharmaceutical development. It details the compound's physicochemical properties, synthesis protocols, and diverse applications, with a particular focus on its role as an alkylating agent for introducing the isopropyl group in the creation of active pharmaceutical ingredients (APIs). The guide also includes detailed experimental methodologies for its synthesis and analysis, alongside critical safety and toxicology information. This document is intended to serve as a vital resource for researchers, chemists, and professionals involved in drug discovery and chemical manufacturing.

Chemical and Physical Properties

This compound is a colorless liquid with the chemical formula C₃H₇Br. It is also known as isopropyl bromide and 2-propyl bromide.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 75-26-3[1] |

| Molecular Formula | C₃H₇Br[2][3] |

| Alternate Names | Isopropyl bromide, 2-Propyl bromide[1] |

| Molecular Weight | 122.99 g/mol [1] |

| SMILES | CC(C)Br |

| InChI | 1S/C3H7Br/c1-3(2)4/h3H,1-2H3 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless liquid[4] |

| Boiling Point | 59-61 °C[4] |

| Melting Point | -89 °C[4] |

| Density | 1.31 g/mL at 25 °C |

| Solubility in Water | 3.2 g/L at 20 °C[4] |

| Refractive Index | 1.425 (at 20°C) |

| Vapor Pressure | 32 kPa at 20 °C[4] |

Synthesis of this compound

This compound is commercially available but can also be synthesized in the laboratory. The primary methods involve the reaction of isopropanol with a bromine source.

Experimental Protocol: Synthesis from Isopropanol and Hydrobromic Acid

This method involves the nucleophilic substitution reaction of isopropanol with hydrobromic acid.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place a measured amount of isopropanol.

-

Cool the flask in an ice bath.

-

Slowly add concentrated hydrobromic acid to the isopropanol with constant stirring.

-

After the addition is complete, heat the mixture to reflux for several hours.

-

After reflux, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash again with water and then with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.

-

Filter to remove the drying agent.

-

Purify the crude this compound by distillation, collecting the fraction that boils at 59-61 °C.

Synthesis from Propene

An alternative synthesis route is the electrophilic addition of hydrogen bromide (HBr) to propene. According to Markovnikov's rule, this reaction favors the formation of this compound.

Caption: Synthesis of this compound from Propene via Electrophilic Addition.

Applications in Pharmaceutical and Organic Synthesis

This compound is a versatile reagent primarily used as an alkylating agent to introduce the isopropyl group into various molecules. This functionality is crucial in the synthesis of many active pharmaceutical ingredients (APIs).[1]

Role as a Pharmaceutical Intermediate

The introduction of an isopropyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. This compound serves as a key building block in the creation of complex molecular architectures essential for therapeutic efficacy.[1] Its predictable reactivity and ability to form carbon-carbon and carbon-heteroatom bonds make it a valuable tool for medicinal chemists.

Grignard Reagent Formation

This compound is used to prepare isopropyl magnesium bromide, a Grignard reagent, which is a powerful nucleophile for creating carbon-carbon bonds in complex organic synthesis.

Caption: Formation of Isopropyl Magnesium Bromide.

Analytical Methods

Accurate quantification of this compound is essential for process control, impurity profiling in pharmaceuticals, and occupational exposure monitoring.

Experimental Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID) for Air Samples

This method is adapted from the NIOSH Method 1025 for the determination of this compound in air.[5]

Methodology:

-

Sample Collection: Draw a known volume of air through a solid sorbent tube (e.g., Anasorb CSC, 100/50 mg) at a flow rate of 0.01 to 0.2 L/min.[6]

-

Sample Preparation:

-

GC-FID Analysis:

-

Calibration: Prepare standard solutions of this compound in carbon disulfide and calibrate daily with at least six working standards.[6]

Caption: Workflow for the Analysis of this compound in Air by GC-FID.

Experimental Protocol: Headspace GC-MS for Urine Samples

This method allows for the sensitive determination of unmetabolized this compound in urine.

Methodology:

-

Sample Preparation:

-

Place a urine sample into a headspace vial.

-

Add an internal standard (e.g., deuterated benzene).

-

Seal the vial.

-

-

Incubation: Incubate the sample at 50°C to allow this compound to partition into the headspace.

-

Extraction: Use Headspace Solid Phase Dynamic Extraction (SPDE) to extract and enrich the analyte from the gas phase.[7]

-

GC-MS Analysis:

-

Calibration: Prepare calibration standards in blank urine and process them in the same manner as the samples.[7]

Toxicology and Safety

This compound is a hazardous substance that requires careful handling.

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Flammable Liquids | H225: Highly flammable liquid and vapor[8] |

| Reproductive Toxicity | H360: May damage fertility or the unborn child[8] |

| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure[8] |

Health Effects

Exposure to this compound has been associated with reproductive and hematopoietic toxicity in both humans and experimental animals.[9][10] It can impair testicular function in males and ovarian function in females.[9][10] It may also cause damage to the bone marrow.[10]

Handling and Safety Precautions

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Keep away from heat, sparks, open flames, and other ignition sources.[8][12]

-

Ground and bond containers and receiving equipment to prevent static discharge.[12]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

Conclusion

This compound is a fundamentally important reagent in the fields of organic synthesis and drug development. Its ability to efficiently introduce the isopropyl moiety makes it an invaluable tool for constructing complex molecules with desired biological activities. While its utility is clear, its associated health hazards necessitate strict adherence to safety protocols. This guide provides the essential technical information for the safe and effective use of this compound in a research and development setting.

References

- 1. nbinno.com [nbinno.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. atamankimya.com [atamankimya.com]

- 4. Page loading... [guidechem.com]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. cdc.gov [cdc.gov]

- 7. 1‐Bromopropane and 2‐bromopropane – Determination of 1‐bromopropane and 2‐bromopropane in urine by dynamic headspace GC/MS. Biomonitoring Method – Translation of the German version from 2019 | Publisso [series.publisso.de]

- 8. lobachemie.com [lobachemie.com]

- 9. tus.elsevierpure.com [tus.elsevierpure.com]

- 10. academic.oup.com [academic.oup.com]

- 11. fishersci.com [fishersci.com]

- 12. kscl.co.in [kscl.co.in]

Spectroscopic Analysis of 2-Bromopropane: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-bromopropane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided, and the relationships between these analytical techniques are visualized. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are employed to elucidate the connectivity and chemical environment of its atoms.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals, corresponding to the two different proton environments in the molecule.[1] The methyl (CH₃) protons are equivalent due to the molecule's symmetry, and the methine (CH) proton represents a unique environment.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.7 | Doublet | 6H | 2 x CH₃ |

| ~4.1-4.3 | Septet | 1H | CH-Br |

Table 1: ¹H NMR Data for this compound.

¹³C NMR Spectroscopic Data

Due to the symmetry of this compound, its ¹³C NMR spectrum displays two signals, representing the two distinct carbon environments.[2]

| Chemical Shift (δ) ppm | Assignment |

| ~28.5 | 2 x CH₃ |

| ~45.4 | CH-Br |

Table 2: ¹³C NMR Data for this compound. [2]

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a liquid sample like this compound.

1.3.1. Sample Preparation:

-

Approximately 5-25 mg of this compound is required for ¹H NMR, while 50-100 mg is recommended for ¹³C NMR to achieve a good signal-to-noise ratio.[3]

-

The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to avoid interference from solvent protons in the ¹H spectrum.[4] The final volume in the NMR tube should be approximately 0.6-0.7 mL.

-

A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the solution. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shifts.[4]

-

The solution is transferred to a 5 mm NMR tube. If any solid particles are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field homogeneity.

1.3.2. Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The spectrometer is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field.

-

The magnetic field is "shimmed" to optimize its homogeneity across the sample, which is crucial for obtaining sharp spectral lines.

-

For ¹H NMR, the spectrum is typically acquired with 8 to 16 scans.[3] For ¹³C NMR, a larger number of scans and a relaxation delay of around 2 seconds are common to ensure adequate signal intensity.[3]

-

Standard pulse sequences are used for both ¹H and ¹³C NMR acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is relatively simple, consistent with its structure.[5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975-2845 | Strong | C-H stretching (sp³) |

| 1470-1370 | Strong | C-H deformation |

| 1175-1140 | Moderate | C-C-C skeletal vibrations |

| 840-790 | Moderate | C-C-C skeletal vibrations |

| ~550 | Strong | C-Br stretching |

Table 3: Key IR Absorption Bands for this compound. [5]

Experimental Protocol for FT-IR Spectroscopy

The following describes a typical procedure for obtaining an FT-IR spectrum of a liquid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

2.1.1. Instrument Setup:

-

The FT-IR spectrometer is equipped with an ATR accessory, which contains a crystal (e.g., diamond or germanium).

-

A background spectrum is collected with the clean, empty ATR crystal. This is done to subtract any signals from the atmosphere (e.g., CO₂ and water vapor) and the crystal itself.

2.1.2. Sample Analysis:

-

A small drop of this compound is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectral range is typically from 4000 to 400 cm⁻¹.

-

After the measurement, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) to remove any residual sample.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

The mass spectrum of this compound shows two molecular ion peaks at m/z 122 and 124, with a nearly 1:1 ratio.[6] This is due to the presence of the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.[6] The base peak, which is the most abundant fragment, is typically observed at m/z 43, corresponding to the isopropyl cation.[6]

| m/z | Relative Intensity | Assignment |

| 124 | ~5.7 | [CH₃CH(⁸¹Br)CH₃]⁺ (Molecular Ion, M+2) |

| 122 | ~5.9 | [CH₃CH(⁷⁹Br)CH₃]⁺ (Molecular Ion, M) |

| 43 | 100 | [CH(CH₃)₂]⁺ (Base Peak) |

| 41 | ~31.9 | [C₃H₅]⁺ |

| 27 | ~27.4 | [C₂H₃]⁺ |

Table 4: Major Fragments in the Mass Spectrum of this compound. [7]

Experimental Protocol for Electron Ionization Mass Spectrometry

The following protocol outlines the general procedure for obtaining an electron ionization (EI) mass spectrum of a liquid sample like this compound.

3.1.1. Sample Introduction:

-

A small amount of liquid this compound is introduced into the mass spectrometer. This can be done via direct injection with a syringe into a heated inlet or through a gas chromatograph (GC-MS).

-

The sample is vaporized in the heated inlet.

3.1.2. Ionization and Analysis:

-

The gaseous this compound molecules enter the ion source, which is under high vacuum.

-

In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[8] This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺).

-

The molecular ions are often unstable and fragment into smaller, charged species.

-

The ions are then accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Interrelationship of Spectroscopic Techniques

The different spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous identification and structural elucidation of this compound.

Caption: Relationship between spectroscopic techniques and the structural information they provide for this compound.

References

- 1. Propane, 2-bromo- [webbook.nist.gov]

- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. benchchem.com [benchchem.com]

- 4. C3H7Br CH3CHBrCH3 this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. C3H7Br CH3CHBrCH3 infrared spectrum of this compound prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. bitesizebio.com [bitesizebio.com]

A Technical Guide to the Solubility of 2-Bromopropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2-bromopropane in a range of common organic solvents. Understanding the solubility characteristics of this important reagent is crucial for its effective use in organic synthesis, reaction optimization, and formulation development. This document consolidates available data, presents detailed experimental methodologies for solubility determination, and includes logical workflow diagrams to guide laboratory practice.

Core Concepts: Solubility and Miscibility

Solubility is a quantitative measure of the maximum amount of a solute that can dissolve in a specified amount of a solvent at a given temperature and pressure to form a saturated solution. It is typically expressed in units such as grams per 100 milliliters ( g/100 mL) or moles per liter (mol/L).

Miscibility , in contrast, is a qualitative term that describes the ability of two liquids to mix in all proportions, forming a single, homogeneous phase. When two liquids are miscible, they are completely soluble in each other.

Solubility Profile of this compound

This compound (isopropyl bromide) is a colorless liquid at room temperature. Its molecular structure, featuring a polar carbon-bromine bond and a nonpolar isopropyl group, dictates its solubility behavior. Based on the principle of "like dissolves like," this compound exhibits high solubility in many common organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents. For many common organic solvents, this compound is reported to be miscible, indicating that they are soluble in each other in all proportions.

| Solvent | Chemical Formula | Polarity | Solubility of this compound | Temperature (°C) | Citation |

| Water | H₂O | High | 0.3 g/100 mL | 20 | [1][2] |

| Water | H₂O | High | 3.18 g/L | 20 | [3][4] |

| Ethanol | C₂H₅OH | High | Miscible | Not Specified | [3][4] |

| Diethyl Ether | (C₂H₅)₂O | Low | Miscible | Not Specified | [3][4] |

| Benzene | C₆H₆ | Low | Miscible | Not Specified | [3][4] |

| Chloroform | CHCl₃ | Medium | Miscible | Not Specified | [3][4] |

| Acetone | (CH₃)₂CO | High | Soluble/Slightly Soluble | Not Specified | [3][4] |

Note: The term "miscible" implies that the two liquids are completely soluble in each other at all concentrations.

Experimental Protocols for Solubility Determination

For precise quantitative solubility data, especially for solvents where miscibility is not assumed, a well-defined experimental protocol is essential. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a liquid in a liquid solvent.

Protocol 1: Determination of Miscibility

Objective: To qualitatively determine if this compound is miscible with a given organic solvent.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Calibrated pipettes or graduated cylinders

-

Small, clear glass vials with secure caps

-

Vortex mixer

Procedure:

-

Preparation: Ensure all glassware is clean and dry to prevent contamination.

-

Mixing: In a clear glass vial, add equal volumes (e.g., 2 mL each) of this compound and the organic solvent.

-

Agitation: Securely cap the vial and vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

-

Observation: Allow the vial to stand undisturbed for at least 5 minutes and observe the contents against a well-lit background.

-

Interpretation:

-

Miscible: A single, clear, and homogeneous liquid phase indicates that the two liquids are miscible.

-

Immiscible: The formation of two distinct layers, separated by a visible meniscus, indicates that the liquids are immiscible.

-

Partially Miscible: A cloudy or turbid appearance that does not clarify upon standing suggests partial miscibility.

-

Protocol 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

Objective: To quantitatively determine the solubility of this compound in an organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatically controlled water bath or incubator

-

Sealed, airtight flasks or vials

-

Analytical balance

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrument.

-

Calibrated volumetric flasks and syringes

Procedure:

-

Preparation of Saturated Solution:

-

Add a known volume of the organic solvent to a series of sealed flasks.

-

Add an excess amount of this compound to each flask. The excess should be visible as a separate phase to ensure saturation.

-

Securely seal the flasks to prevent evaporation.

-

-

Equilibration:

-

Place the flasks in a thermostatically controlled water bath or incubator set to the desired temperature.

-

Agitate the flasks for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The agitation should be continuous and gentle.

-

-

Phase Separation:

-

After equilibration, allow the flasks to stand undisturbed in the temperature-controlled environment for several hours to allow for complete phase separation.

-

-

Sampling:

-

Carefully withdraw a known volume of the solvent phase (the top or bottom layer, depending on the densities) using a syringe. Ensure that no droplets of the undissolved this compound phase are collected.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound in the organic solvent of known concentrations.

-

Analyze the collected sample and the standard solutions using a pre-calibrated gas chromatograph (or other suitable analytical method).

-

Construct a calibration curve from the standard solutions and determine the concentration of this compound in the collected sample.

-

-

Calculation:

-

Express the solubility in the desired units (e.g., g/100 mL).

-

Visualizing Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the logical flow of the experimental protocols.

Conclusion

This technical guide summarizes the known solubility of this compound in common organic solvents and provides detailed experimental protocols for its determination. While this compound is miscible with many aprotic and protic organic solvents, its solubility should be experimentally verified for specific applications, especially when quantitative data is critical for process design and optimization in research and drug development. The provided workflows offer a systematic approach to obtaining reliable solubility and miscibility data.

References

Navigating the Risks: A Technical Guide to the Health and Safety Hazards of 2-Bromopropane in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult your institution's safety protocols and the relevant Safety Data Sheets (SDS) before handling any chemical.

Executive Summary

2-Bromopropane (isopropyl bromide, CAS No. 75-26-3) is a versatile organobromine compound utilized in organic synthesis as an alkylating agent and as a solvent. Despite its utility, this compound presents significant health and safety hazards that necessitate stringent control measures in a laboratory setting. This guide provides an in-depth overview of its toxicological profile, including reproductive, neuro-, and genotoxicity, supported by experimental data and methodologies. It also outlines essential safety protocols for handling, storage, and disposal to mitigate the risks associated with its use.

Physical and Chemical Properties

A thorough understanding of this compound's physical and chemical properties is fundamental to its safe handling. It is a colorless, volatile liquid with a characteristic sweet odor. Its high flammability and volatility require storage in a cool, well-ventilated area away from ignition sources.

| Property | Value |

| Molecular Formula | C₃H₇Br |

| Molecular Weight | 122.99 g/mol |

| Boiling Point | 59-60 °C |

| Melting Point | -89 °C |

| Flash Point | -10 °C (14 °F) |

| Density | 1.31 g/mL at 25 °C |

| Vapor Pressure | 216 mmHg at 25 °C |

| Solubility in Water | 3.18 g/L at 20 °C |

| log Kow (Octanol-Water Partition Coefficient) | 2.13 |

Toxicological Profile

Exposure to this compound can occur via inhalation, ingestion, or skin contact and is associated with a range of adverse health effects. The primary target organs are the reproductive and nervous systems.

Reproductive Toxicity

This compound is a known reproductive toxicant in both males and females.[1] Human exposure has been linked to oligospermia (low sperm count) and amenorrhea (absence of menstruation).[2] Animal studies have corroborated these findings, demonstrating testicular and ovarian damage.

Key Findings from Animal Studies:

-

Male Rats: Exposure leads to a significant decrease in testicular weight, atrophy of seminiferous tubules, and degeneration of spermatogonia, which are the initial stem cells for sperm production.[3]

-

Female Rats: Ovarian toxicity is characterized by a decreased number of ovarian follicles and disruption of the estrous cycle.[4]

Neurotoxicity

This compound is also neurotoxic, primarily affecting the peripheral nervous system.[5] Studies in rats have shown that inhalation exposure to high concentrations (e.g., 1000 ppm) can lead to a significant decrease in motor nerve conduction velocity (MCV) and an increase in distal latency (DL), indicative of peripheral neuropathy.[6] Histopathological examination has revealed damage to the myelin sheath of peripheral nerves.[5]

Genotoxicity and Carcinogenicity

The genotoxicity of this compound has been evaluated in various assays with mixed results. It has been shown to induce base-pair substitution mutations in Salmonella typhimurium strains TA100 and TA1535, particularly with metabolic activation.[7] However, results from in vivo micronucleus tests in rats have been negative for inducing chromosomal damage in bone marrow cells.[7]

The International Agency for Research on Cancer (IARC) has classified this compound as "probably carcinogenic to humans" (Group 2A).[2]

Hematopoietic Toxicity

Exposure to this compound has been associated with hematopoietic disorders, including pancytopenia (a reduction in red and white blood cells, and platelets).[4] Animal studies have confirmed that this compound can induce leukopenia (low white blood cell count) and anemia.[3]

Occupational Exposure Limits

To minimize the risk of adverse health effects, several organizations have established occupational exposure limits (OELs) for this compound. Adherence to these limits is crucial in a laboratory setting.

| Organization | Limit |

| ACGIH TLV-TWA (2021) | 0.1 ppm |

| OSHA PEL | Not established |

| NIOSH REL | TWA 1 ppm (~5 mg/m³) |

| California Proposition 65 | Listed as a reproductive toxicant |

Experimental Protocols

This section provides an overview of the methodologies used in key toxicological studies of this compound.

Reproductive Toxicity Study in Rats (Inhalation)

-

Animal Model: Male and female Sprague-Dawley rats.

-

Exposure Route: Whole-body inhalation.

-

Exposure Regimen: 6 hours/day, 7 days/week for a pre-mating period of 2 weeks, during mating, and from gestation day 0 to 19 for females.[8]

-

Concentrations: 0, 125, 250, 500, and 1000 ppm.[8]

-

Methodology:

-

Rats are housed in inhalation chambers with controlled concentrations of this compound vapor.

-

Body weight and clinical signs of toxicity are monitored throughout the study.

-

For males, after the exposure period, testes and epididymides are weighed. Testicular tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histopathological examination. Spermatogonia, spermatocytes, and spermatids are counted at different stages of the seminiferous epithelium cycle.

-

For females, the number of implantation sites, resorptions, and live/dead fetuses are recorded. Ovaries are collected for histopathological analysis of follicular development.

-

Neurotoxicity Study in Rats (Inhalation)

-

Animal Model: Male Wistar rats.[6]

-

Exposure Route: Inhalation.

-

Exposure Regimen: 8 hours/day for 12 weeks.[6]

-

Concentrations: 0, 100, and 1000 ppm.[6]

-

Methodology:

-

Motor Nerve Conduction Velocity (MCV) and Distal Latency (DL) of the sciatic-tibial nerve are measured at specified intervals.

-

NCV Measurement:

-

The rat is anesthetized.

-

Stimulating electrodes are placed at two points along the sciatic nerve (e.g., at the sciatic notch and the ankle).

-

Recording electrodes are placed in the interosseous muscles of the paw.

-

The nerve is stimulated sequentially at both points, and the latency of the resulting compound muscle action potential (CMAP) is recorded.

-

MCV is calculated by dividing the distance between the two stimulation points by the difference in their latencies.

-

-

At the end of the study, sections of the peripheral nerves (e.g., common peroneal nerve) are collected for histopathological examination of the myelin sheath.[6]

-

Genotoxicity - Ames Test

-

Test System: Salmonella typhimurium strains TA100 and TA1535 (for base-pair substitutions) and TA98 (for frameshift mutations).[7]

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from the liver of rats pre-treated with a metabolic inducer like Aroclor 1254).

-

Methodology:

-

The tester strains, which are auxotrophic for histidine (his-), are mixed with the test substance (this compound) at various concentrations and a small amount of histidine.

-

The mixture is plated on a minimal glucose agar medium lacking histidine.

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

-

Genotoxicity - In Vivo Micronucleus Assay

-

Animal Model: Male Sprague-Dawley rats.[7]

-

Exposure Route: Intraperitoneal injection.

-

Exposure Regimen: Daily for 28 days.[7]

-

Dosages: 0, 125, 250, and 500 mg/kg body weight/day.[7]

-

Methodology:

-

At the end of the treatment period, bone marrow is flushed from the femurs.

-

Bone marrow smears are prepared on microscope slides.

-

The slides are stained (e.g., with Giemsa or acridine orange) to differentiate polychromatic erythrocytes (PCEs, immature red blood cells) from normochromatic erythrocytes (NCEs, mature red blood cells).

-

At least 2000 PCEs per animal are scored for the presence of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes).

-

The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.

-

A significant increase in the frequency of micronucleated PCEs in the treated groups compared to the control group indicates clastogenic or aneugenic activity.

-

Signaling Pathway of this compound-Induced Apoptosis

This compound-induced toxicity, particularly in reproductive cells, is mediated by the induction of apoptosis (programmed cell death). The primary mechanism involves the generation of Reactive Oxygen Species (ROS), which triggers a mitochondria-dependent apoptotic cascade.

Laboratory Safety and Handling

Given its hazardous properties, strict safety protocols must be followed when handling this compound.

-

Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure adequate ventilation in the laboratory.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., Viton®, Barrier®). Nitrile gloves may not provide adequate protection for prolonged contact.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Lab Coat: A flame-resistant lab coat should be worn.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Use non-sparking tools and ground all equipment to prevent static discharge.

-

Work with the smallest quantities possible.

-

-

Storage:

-

Store in a tightly closed, properly labeled container in a cool, dry, well-ventilated area designated for flammable liquids.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.

-

-

Spill and Emergency Procedures:

-

In case of a spill, evacuate the area and eliminate all ignition sources.

-

Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

-

Place the absorbent material in a sealed container for proper disposal as hazardous waste.

-

Do not wash spills into the sewer system.

-

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable laboratory chemical that poses significant health and safety risks. A comprehensive understanding of its toxicological properties, combined with strict adherence to safety protocols, is paramount for the protection of laboratory personnel. By implementing appropriate engineering controls, utilizing proper personal protective equipment, and following established handling and disposal procedures, the risks associated with this compound can be effectively managed, ensuring a safe research environment.

References

- 1. criver.com [criver.com]

- 2. The in vivo micronucleus assay in mammalian bone marrow and peripheral blood. A report of the U.S. Environmental Protection Agency Gene-Tox Program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 4. Carcinogenicity and testicular toxicity of this compound in a 26-week inhalation study using the rasH2 mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bulldog-bio.com [bulldog-bio.com]

- 7. Salmonella typhimurium TA100 and TA1535 and E. coli WP2 uvrA are highly sensitive to detect the mutagenicity of short Alkyl-N-Nitrosamines in the Bacterial Reverse Mutation Test - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound induced germ cell apoptosis during spermatogenesis in male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Bromopropane as a Precursor in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-bromopropane (isopropyl bromide), a versatile chemical precursor widely utilized in organic synthesis. Valued for its role as an effective alkylating agent, this compound is instrumental in introducing the isopropyl functional group into a wide array of organic molecules. This capability is particularly significant in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, making it a crucial reagent for professionals in drug discovery and chemical development. This document details its physicochemical properties, core synthetic applications, key reaction mechanisms, and established experimental protocols.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis. These properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇Br | [1] |

| Molecular Weight | 122.99 g/mol | [1] |

| CAS Number | 75-26-3 | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 1.31 g/mL at 25 °C | [2] |

| Boiling Point | 59-60 °C | [1] |

| Melting Point | -89 °C | [1][2] |

| Refractive Index (n20/D) | 1.425 | [2] |

| Solubility | Miscible with alcohol, ether, chloroform, benzene. Slightly soluble in water. | [1] |

| Vapor Density | 4.27 (Air = 1) | [1] |

Core Applications in Organic Synthesis

As a secondary alkyl halide, this compound is a versatile substrate for several fundamental organic reactions. Its reactivity is primarily centered around nucleophilic substitution and elimination pathways, as well as the formation of organometallic reagents.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution, where the bromine atom is replaced by a nucleophile. Due to its secondary structure, both Sₙ1 and Sₙ2 mechanisms are possible, with the dominant pathway depending on the nucleophile, solvent, and temperature. A common example is the hydrolysis to 2-propanol using aqueous hydroxide.[3]

Caption: General workflow for an Sₙ2 nucleophilic substitution reaction.

Elimination Reactions

In the presence of a strong, sterically hindered base and typically in an alcoholic solvent, this compound undergoes an E2 elimination reaction to form propene.[4] This reaction pathway competes with nucleophilic substitution, and conditions can be optimized to favor one over the other. High temperatures and the use of a strong base like potassium hydroxide in ethanol favor elimination.

Caption: The concerted E2 elimination mechanism of this compound.

Grignard Reagent Formation

One of the most critical applications of this compound is in the formation of isopropylmagnesium bromide, a Grignard reagent. This is achieved by reacting this compound with magnesium metal in an anhydrous ether solvent. The resulting organometallic compound is a potent nucleophile and a strong base, widely used for creating new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.[5]

Caption: Formation and reaction pathway of a Grignard reagent.

Williamson Ether Synthesis

This compound can be used to synthesize isopropyl ethers via the Williamson ether synthesis. This Sₙ2 reaction involves an alkoxide nucleophile displacing the bromide. However, because this compound is a secondary halide, the competing E2 elimination reaction can be significant, often leading to lower yields compared to reactions with primary alkyl halides.[1][6]

Tabulated Reaction Data

The choice of reagents and conditions critically determines the reaction outcome. The following table summarizes key transformations involving this compound.

| Reaction Type | Reagents & Conditions | Product(s) | Typical Yield | Reference(s) |

| Nucleophilic Substitution (Sₙ2) | NaOH (aq), Reflux | 2-Propanol | Moderate to High | [3] |

| Elimination (E2) | KOH, Ethanol, Reflux | Propene | High (if optimized) | [4] |

| Grignard Formation | Mg, Anhydrous Diethyl Ether | Isopropylmagnesium Bromide | High | [5] |

| Grignard Reaction | 1. Isopropylmagnesium Bromide2. p-Tolualdehyde3. H₃O⁺ workup | 2-Methyl-1-(4-methylphenyl)propan-1-ol | ~80% | [5] |

| Williamson Ether Synthesis | Sodium Alkoxide (RONa), DMF | Isopropyl Ether (R-O-CH(CH₃)₂) | 50-95% (Lab Scale) | [6] |

Experimental Protocols

Detailed and reproducible experimental procedures are vital for successful synthesis. Below are protocols for two common and important reactions starting from this compound.

Protocol 1: Synthesis of 2-Methyl-1-(4-methylphenyl)propan-1-ol via Grignard Reaction

This two-part protocol describes the formation of isopropylmagnesium bromide followed by its reaction with p-tolualdehyde.[5]

Part A: Formation of Isopropylmagnesium Bromide

-

Materials:

-

Magnesium turnings (0.367 g, 15.1 mmol)

-

This compound (1.22 mL, 13.0 mmol)

-

Anhydrous diethyl ether (13.0 mL)

-

50-mL round-bottom flask, reflux condenser, dropping funnel (all oven-dried)

-

-

Procedure:

-

Assemble the reflux apparatus under an inert atmosphere (e.g., nitrogen or argon).

-

Place the magnesium turnings and 5.0 mL of anhydrous diethyl ether into the round-bottom flask.

-

In the dropping funnel, combine this compound with the remaining 8.0 mL of anhydrous diethyl ether.

-

Add a small portion of the this compound solution to the magnesium. If the reaction does not initiate (indicated by bubbling or cloudiness), gently warm the flask or crush the magnesium with a glass rod to expose a fresh surface.

-

Once initiated, add the remaining this compound solution dropwise at a rate sufficient to maintain a gentle reflux.

-

After the addition is complete, place the flask in a warm water bath and continue to reflux for an additional 15 minutes to ensure complete formation of the Grignard reagent.

-

Part B: Reaction with p-Tolualdehyde

-

Materials:

-

p-Tolualdehyde (0.691 g, 5.75 mmol)

-

Anhydrous diethyl ether (10.0 mL)

-

1M Phosphoric acid

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve p-tolualdehyde in 10.0 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Slowly add the aldehyde solution to the prepared Grignard reagent over 5 minutes while stirring.

-

Allow the reaction to proceed in the warm water bath for an additional 10 minutes, then cool to room temperature.

-

Carefully pour the reaction mixture into a flask containing ~50 mL of ice water to quench the reaction.

-

Acidify the mixture with 1M phosphoric acid until it tests acidic with litmus paper.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (10 mL).

-

Combine the organic layers and wash sequentially with 5% sodium hydroxide solution (10 mL) and saturated sodium chloride solution (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate for 5-10 minutes.

-

Decant the dried solution and remove the diethyl ether using a rotary evaporator to yield the final product.

-

Expected Yield: ~79.8%.[5]

-

Protocol 2: Synthesis of Propene via E2 Elimination

This protocol outlines the general laboratory procedure for the elimination of HBr from this compound.

-

Materials:

-

This compound

-

Concentrated solution of potassium hydroxide (KOH) in ethanol

-

Round-bottom flask, reflux condenser, gas collection apparatus

-

-

Procedure:

-

Place the ethanolic KOH solution and this compound into the round-bottom flask.

-

Assemble the apparatus for heating under reflux. The top of the condenser should be connected to a gas collection system (e.g., a gas syringe or delivery tube to an inverted measuring cylinder in a water trough).

-

Heat the mixture to a gentle boil. The propene gas produced will pass through the condenser and can be collected and quantified.

-

Continue heating until gas evolution ceases. The remaining solution in the flask will contain unreacted starting materials, the substitution product (2-propanol), and salts.

-

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: Highly flammable liquid and vapor. May damage fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure.[7]

-

Handling:

-

Work in a well-ventilated fume hood.[6]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[6][8]

-

Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[7][9]

-

Ground and bond containers and receiving equipment to prevent static discharge.[8]

-

-

Storage:

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek medical attention.[9]

-

Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[9]

-

This guide serves as a technical resource for professionals engaged in organic synthesis. By understanding the reactivity, applications, and handling requirements of this compound, researchers can effectively and safely leverage this important precursor in the development of novel chemical entities.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 3. brainly.com [brainly.com]

- 4. researchgate.net [researchgate.net]

- 5. odinity.com [odinity.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Solved A student synthesized this compound (molar mass: | Chegg.com [chegg.com]

An In-depth Technical Guide to the Reaction Mechanisms of Isopropyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core reaction mechanisms of isopropyl bromide, a versatile secondary alkyl halide. Understanding these mechanisms is fundamental for predicting reaction outcomes, controlling product formation, and designing synthetic pathways in various research and development settings, including drug discovery and process chemistry.

Introduction to the Reactivity of Isopropyl Bromide

Isopropyl bromide ((CH₃)₂CHBr) is a secondary alkyl halide, a structural feature that places it at a mechanistic crossroads. It can undergo both nucleophilic substitution (Sₙ) and elimination (E) reactions, often in competition. The predominant pathway is dictated by a nuanced interplay of factors including the nature of the nucleophile or base, the solvent system, and the reaction temperature. This guide will dissect the Sₙ1, Sₙ2, E1, and E2 pathways, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to provide a thorough understanding of isopropyl bromide's reactivity.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of the bromine atom by a nucleophile. Isopropyl bromide can react via two distinct mechanisms: Sₙ2 (bimolecular) and Sₙ1 (unimolecular).

The Sₙ2 Mechanism

The Sₙ2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the bromide ion. This mechanism leads to an inversion of stereochemistry at the reaction center.

Key characteristics of the Sₙ2 reaction for isopropyl bromide include:

-

Kinetics: The reaction rate is second-order, depending on the concentration of both the isopropyl bromide and the nucleophile (Rate = k[isopropyl bromide][nucleophile]).

-

Nucleophile: Strong, unhindered nucleophiles favor the Sₙ2 pathway.

-

Solvent: Polar aprotic solvents (e.g., acetone, DMSO, DMF) are preferred as they solvate the cation but not the nucleophile, enhancing its reactivity.

-

Steric Hindrance: As a secondary halide, isopropyl bromide is more sterically hindered than a primary halide, making it less reactive in Sₙ2 reactions compared to, for example, n-propyl bromide. However, it is still susceptible to attack by good nucleophiles.

The Sₙ1 Mechanism

The Sₙ1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The first step, the ionization of isopropyl bromide to form a secondary carbocation, is the slow, rate-determining step. The carbocation is then rapidly attacked by a nucleophile.

Key characteristics of the Sₙ1 reaction for isopropyl bromide include:

-

Kinetics: The reaction rate is first-order, depending only on the concentration of the isopropyl bromide (Rate = k[isopropyl bromide]).

-

Nucleophile: Weak nucleophiles (e.g., water, alcohols) favor the Sₙ1 pathway.

-

Solvent: Polar protic solvents (e.g., water, ethanol, methanol) are essential to stabilize the carbocation intermediate and the leaving group through solvation.

-

Carbocation Stability: The secondary isopropyl carbocation is more stable than a primary carbocation but less stable than a tertiary carbocation. Its formation is feasible under appropriate conditions.

Elimination Reactions

Elimination reactions of isopropyl bromide lead to the formation of propene by the removal of a hydrogen atom and the bromine atom from adjacent carbon atoms. These reactions also proceed via two primary mechanisms: E2 (bimolecular) and E1 (unimolecular).

The E2 Mechanism

The E2 reaction is a concerted, one-step process where a strong base removes a proton from a β-carbon at the same time the bromide ion leaves from the α-carbon.

Key characteristics of the E2 reaction for isopropyl bromide include:

-

Kinetics: The reaction is second-order, with the rate depending on the concentrations of both isopropyl bromide and the base (Rate = k[isopropyl bromide][base]).

-

Base: Strong, bulky bases (e.g., potassium tert-butoxide, KOtBu) strongly favor the E2 mechanism. Strong, non-bulky bases like hydroxide (OH⁻) and ethoxide (EtO⁻) also promote E2.

-

Stereochemistry: The E2 reaction requires an anti-periplanar arrangement of the proton being abstracted and the leaving group.

-

Product: The major product is propene.

The E1 Mechanism

The E1 reaction is a two-step process that proceeds through the same carbocation intermediate as the Sₙ1 reaction. Following carbocation formation, a weak base removes a proton from an adjacent carbon to form the alkene.

Key characteristics of the E1 reaction for isopropyl bromide include:

-

Kinetics: The reaction is first-order, with the rate determined by the formation of the carbocation (Rate = k[isopropyl bromide]).

-

Base: Weak bases (e.g., water, alcohols) can facilitate E1 reactions, which often compete with Sₙ1 reactions.

-

Solvent: Polar protic solvents are required to stabilize the carbocation intermediate.

-

Temperature: Higher temperatures favor elimination reactions over substitution reactions.[1]

Competition Between Substitution and Elimination

For a secondary alkyl halide like isopropyl bromide, substitution and elimination reactions are often in direct competition. The outcome of the reaction is highly dependent on the reaction conditions.

Key Factors Influencing the Reaction Pathway:

-

Strength and Steric Hindrance of the Nucleophile/Base:

-

Strong, non-bulky nucleophiles/bases (e.g., NaOH, NaOEt) lead to a mixture of Sₙ2 and E2 products.[2]

-

Strong, bulky bases (e.g., potassium tert-butoxide) favor E2 elimination due to steric hindrance preventing nucleophilic attack at the carbon center.

-

Weak nucleophiles/bases (e.g., H₂O, EtOH) favor Sₙ1 and E1 mechanisms.

-

-

Solvent:

-

Polar protic solvents stabilize carbocation intermediates, favoring Sₙ1 and E1 pathways.

-

Polar aprotic solvents enhance the nucleophilicity of anions, favoring Sₙ2 reactions.

-

-

Temperature:

-

Higher temperatures provide more energy to overcome the higher activation energy of elimination reactions, thus favoring E1 and E2 over Sₙ1 and Sₙ2.[1]

-

Quantitative Data

The following tables summarize key quantitative data from experimental studies on the reactions of isopropyl bromide.

Table 1: Product Distribution in the Reaction of Isopropyl Bromide with Bases

| Base/Nucleophile | Solvent | Temperature (°C) | % Sₙ2 Product | % E2 Product | Reference |

| NaOH | Ethanol | 55 | 21 | 79 | [2] |

| NaOEt | Ethanol | 55 | 29 | 71 | [2] |

| NaOEt | Ethanol/H₂O (60:40) | 45 | ~47 | ~53 | [2] |

| NaOCH₃ | DMSO | 25 | 3 | 97 | [2] |

Table 2: Rate Constants and Activation Parameters for the Solvolysis of Isopropyl Bromide in Ethanol-Water Mixtures [3]

| % Ethanol (v/v) | Temperature (°C) | k (s⁻¹) | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | TΔS‡ (kcal/mol) |

| 80 | 50 | 1.05 x 10⁻⁶ | 26.9 | 23.3 | -3.6 |

| 80 | 75 | 1.31 x 10⁻⁵ | 27.5 | 23.3 | -4.2 |

| 60 | 50 | 2.50 x 10⁻⁶ | 26.4 | 22.8 | -3.6 |

| 60 | 75 | 2.92 x 10⁻⁵ | 27.0 | 22.8 | -4.2 |

| 40 | 50 | 5.38 x 10⁻⁶ | 25.9 | 22.3 | -3.6 |

| 40 | 75 | 5.86 x 10⁻⁵ | 26.5 | 22.3 | -4.2 |

| 20 | 50 | 1.10 x 10⁻⁵ | 25.5 | 21.8 | -3.7 |

| 20 | 75 | 1.11 x 10⁻⁴ | 26.1 | 21.8 | -4.3 |

Table 3: Secondary β-Deuterium Kinetic Isotope Effects (kH/kD) for the Solvolysis of Isopropyl Compounds in Water [4]

| Compound | Temperature (°C) | kH/kD |

| Isopropyl Bromide | 20.002 | 1.55 |

| Isopropyl Bromide | 30.001 | 1.54 |

Experimental Protocols

Sₙ2 Reaction: Synthesis of Isopropyl Iodide from Isopropyl Bromide

This protocol describes a Finkelstein reaction, a classic Sₙ2 process.

-

Materials: Isopropyl bromide, sodium iodide, acetone, separatory funnel, round-bottom flask, reflux condenser, heating mantle.

-

Procedure:

-

In a round-bottom flask, dissolve sodium iodide in dry acetone.

-

Add isopropyl bromide to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for a specified time (e.g., 1-2 hours). The reaction progress can be monitored by the formation of a sodium bromide precipitate, which is insoluble in acetone.[5]

-

After cooling, the reaction mixture is filtered to remove the precipitated sodium bromide.

-

The filtrate is then diluted with water and extracted with a low-boiling organic solvent (e.g., diethyl ether).

-

The organic layer is washed with sodium thiosulfate solution (to remove any unreacted iodine), then with water, and finally with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation to yield isopropyl iodide.

-

E2 Reaction: Synthesis of Propene from Isopropyl Bromide

This protocol outlines the dehydrohalogenation of isopropyl bromide to form propene.

-

Materials: Isopropyl bromide, potassium hydroxide, ethanol, heating mantle, distillation apparatus.

-

Procedure:

-

A solution of potassium hydroxide in ethanol (alcoholic KOH) is prepared in a round-bottom flask.[6]

-

Isopropyl bromide is added to the flask.

-

The mixture is heated to reflux.[6] The propene gas that is formed can be collected by displacement of water or in a cold trap.

-

Alternatively, the reaction can be carried out in a distillation apparatus to directly distill the low-boiling propene as it is formed.

-

Solvolysis Kinetics of Isopropyl Bromide

This protocol describes a method to determine the rate of solvolysis of an alkyl halide.

-

Materials: Isopropyl bromide, ethanol-water solvent mixture, sodium hydroxide solution (standardized), indicator (e.g., bromothymol blue), burette, constant temperature bath, flasks.

-

Procedure:

-

Prepare a specific volume-percent ethanol-water mixture.[7]

-

Place a known volume of the solvent mixture into a flask and bring it to a constant temperature in a water bath.[7]

-

Add a small amount of indicator and a known volume of standardized NaOH solution.

-

Initiate the reaction by adding a known amount of isopropyl bromide to the flask and start a timer.

-

The solvolysis reaction produces HBr, which neutralizes the added NaOH. The endpoint is indicated by a color change of the indicator.

-

Record the time taken for the color change. Immediately add another aliquot of NaOH and record the time for the next color change.

-

Repeat this process for several aliquots to obtain a series of time versus extent of reaction data points.

-

The first-order rate constant can be determined by plotting ln([RBr]t/[RBr]₀) versus time.

-

Conclusion